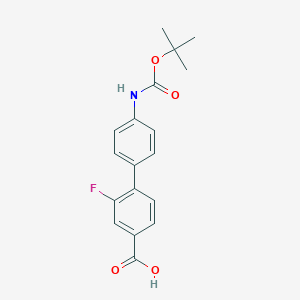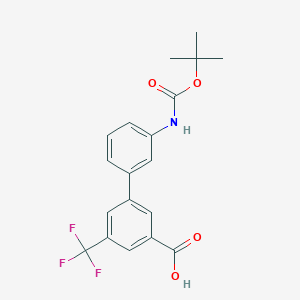
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% (3-BOC-APT-95) is a synthetic organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 135-136°C. 3-BOC-APT-95 has a wide range of applications in organic synthesis, including as a reagent for the synthesis of biologically active compounds. It is also used in the synthesis of pharmaceuticals and other fine chemicals, as well as in the production of polymers and resins.
Aplicaciones Científicas De Investigación
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% is a versatile reagent that can be used in a variety of scientific research applications. It can be used in the synthesis of biologically active compounds, such as peptides and proteins, as well as in the production of polymers and resins. It is also used in the synthesis of pharmaceuticals and other fine chemicals. In addition, 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% can be used in the synthesis of organic compounds, such as amides and esters, as well as in the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% is based on its ability to undergo acid-catalyzed reactions. In the presence of an acid, such as hydrochloric acid (HCl), 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% undergoes a nucleophilic substitution reaction, resulting in the formation of the corresponding amide or ester. The reaction is reversible and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% has not been studied for its biochemical or physiological effects. It is a synthetic compound and is not known to be present in any living organism. As such, its effects on biochemical or physiological processes are unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of chemical reactions, including nucleophilic substitution reactions. It is also relatively stable and has a high purity level of 95%. On the other hand, 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% has some limitations. It is a relatively expensive reagent, and it can be difficult to obtain in large quantities. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the synthesis of more complex organic compounds, such as heterocyclic compounds. It could also be used in the synthesis of peptides and proteins, as well as in the production of polymers and resins. In addition, 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the synthesis of pharmaceuticals and other fine chemicals. Finally, further research could be conducted to investigate its biochemical and physiological effects.
Métodos De Síntesis
3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized in two steps. In the first step, a trifluoromethylbenzene is reacted with an aqueous solution of sodium hydroxide (NaOH) to form the corresponding trifluoromethylbenzoic acid. In the second step, the trifluoromethylbenzoic acid is reacted with 3-bromo-2-chloro-2-methylpropionic acid (3-BCMPA) in the presence of a base, such as potassium carbonate (K2CO3), to form 3-(3-BOC-Aminophenyl)-5-trifluoromethylbenzoic acid, 95%. The reaction is carried out at room temperature and yields a 95% pure product.
Propiedades
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-18(2,3)27-17(26)23-15-6-4-5-11(10-15)12-7-13(16(24)25)9-14(8-12)19(20,21)22/h4-10H,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYANDFVZNUJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Boc-aminophenyl)-5-trifluoromethylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

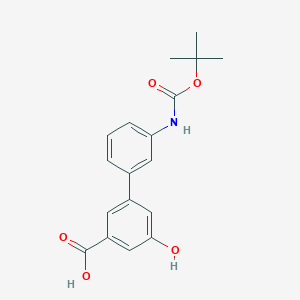
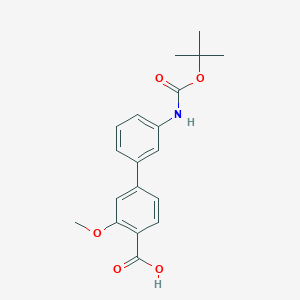
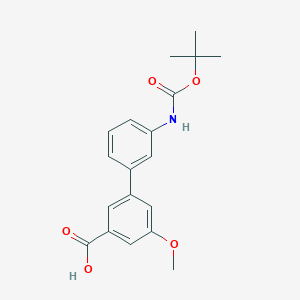
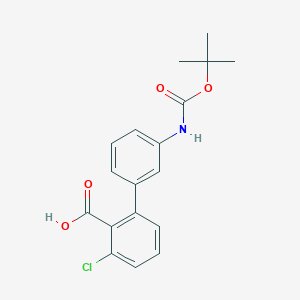
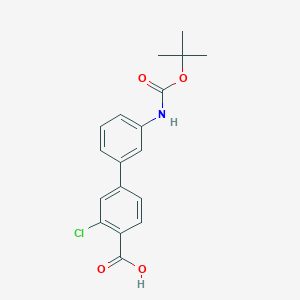

![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)






